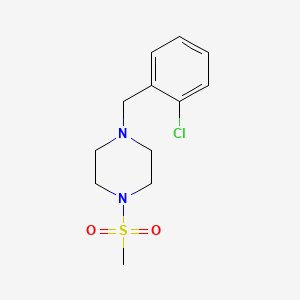

![molecular formula C19H23N7O B5524679 3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5524679.png)

3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions that provide a framework for understanding the synthetic approach to our compound of interest. For example, the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile showcases a methodological approach that could be analogous to synthesizing our target compound (Goli-Garmroodi et al., 2015). These procedures typically involve nucleophilic substitutions and the use of piperidine as a catalyst or reactant, hinting at the complex interplay of reactions required for the synthesis of such intricate molecules.

Molecular Structure Analysis

Understanding the molecular structure is crucial for elucidating the chemical behavior and reactivity of the compound. X-ray diffraction studies, for example, have been pivotal in determining the crystal structures of compounds with similar backbones, revealing how molecular conformations and intermolecular hydrogen bonding can influence compound stability and reactivity (Kuleshova & Khrustalev, 2000).

科学的研究の応用

Novel Syntheses Techniques

Researchers have developed novel synthetic pathways for creating derivatives of similar complex molecules. For instance, Goli-Garmroodi et al. (2015) demonstrated efficient syntheses of benzo[4,5]imidazo[1,2-a]pyridine derivatives, showcasing innovative methods in organic synthesis that could potentially apply to the compound (Goli-Garmroodi et al., 2015).

Antimycobacterial Activity

Lv et al. (2017) explored the design and synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives, revealing significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This research indicates the potential of structurally related compounds in addressing infectious diseases (Lv et al., 2017).

Fibrinogen Receptor Antagonism

Hayashi et al. (1998) developed compounds characterized by trisubstituted beta-amino acid derivatives, showing promise as fibrinogen receptor antagonists. These findings may suggest avenues for the compound to contribute to antithrombotic treatments (Hayashi et al., 1998).

Serotonin 5-HT2 Antagonists

Research by Andersen et al. (1992) on 3-(4-fluorophenyl)-1H-indoles as serotonin 5-HT2 antagonists underscores the potential of related compounds in neurological and psychiatric disorder treatments (Andersen et al., 1992).

Photophysics and Photochemistry

Rio and Serkiz (1975) investigated the photo-oxidation of imidazolyl derivatives, shedding light on the photophysical properties of similar molecules. This research may offer insights into the photostability and photochemical applications of the compound (Rio & Serkiz, 1975).

ACAT-1 Inhibition for Disease Treatment

Shibuya et al. (2018) identified compounds as potent inhibitors of acyl-coenzyme A: cholesterol O-acyltransferase-1, highlighting the therapeutic potential of related molecules in treating diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).

特性

IUPAC Name |

[3-(1-ethylimidazol-2-yl)piperidin-1-yl]-[4-(2-methyltetrazol-5-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O/c1-3-25-12-10-20-18(25)16-5-4-11-26(13-16)19(27)15-8-6-14(7-9-15)17-21-23-24(2)22-17/h6-10,12,16H,3-5,11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVJKZVSGHQOEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C2CCCN(C2)C(=O)C3=CC=C(C=C3)C4=NN(N=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,9-dimethyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5524612.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5524628.png)

![ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5524637.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5524641.png)

![ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5524657.png)

![2,4-dichloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5524660.png)

![9-(3-furylmethyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524693.png)

![2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5524699.png)

![(1R*,5R*)-3-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5524705.png)

![2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B5524710.png)